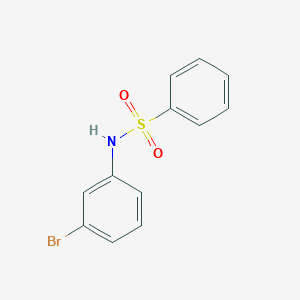

N-(3-bromophenyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTFBASRFYOFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919770 | |

| Record name | N-(3-Bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91394-73-9 | |

| Record name | NSC95708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-bromophenyl)benzenesulfonamide: Principles, Protocol, and Practical Considerations

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-bromophenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The core of this guide is a detailed, field-proven protocol for the reaction of 3-bromoaniline with benzenesulfonyl chloride. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, the rationale behind experimental choices, and strategies for overcoming common challenges. It is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthetic transformation. The guide includes a detailed experimental protocol, characterization data, and visual representations of the reaction mechanism and workflow to ensure clarity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing compounds have been developed as therapeutic agents for a wide range of diseases.[1][2] N-aryl sulfonamides, in particular, are recognized as privileged structures due to their diverse biological activities, which include antibacterial, antitumor, and anti-HIV properties.[3] The synthesis of this compound serves as an excellent case study in the construction of this important pharmacophore. The presence of the bromine atom on the phenyl ring also offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

The Core Synthesis: Nucleophilic Acyl Substitution

The most direct and widely employed method for the synthesis of this compound is the reaction between 3-bromoaniline and benzenesulfonyl chloride.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide. A base, typically pyridine or triethylamine, is used to deprotonate the nitrogen, yielding the final this compound product and a salt of the base (e.g., pyridinium chloride).[5]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Bromoaniline | 172.03 | 10.0 | 1.72 g |

| Benzenesulfonyl Chloride | 176.62 | 10.5 | 1.85 g (1.3 mL) |

| Pyridine | 79.10 | 30.0 | 2.4 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| 1 M Hydrochloric Acid | - | - | 2 x 25 mL |

| Saturated Sodium Bicarbonate | - | - | 25 mL |

| Brine | - | - | 25 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

| Ethanol (for recrystallization) | - | - | As needed |

Reaction Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.72 g, 10.0 mmol) and pyridine (2.4 mL, 30.0 mmol) in dichloromethane (50 mL).

-

Addition of Electrophile: Cool the solution to 0 °C in an ice bath. To this stirred solution, add benzenesulfonyl chloride (1.85 g, 10.5 mmol) dropwise over a period of 10-15 minutes. The formation of a white precipitate (pyridinium chloride) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL) to remove excess pyridine, saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a white to off-white solid.[6]

Causality Behind Experimental Choices

-

Choice of Base: Pyridine serves a dual role as a base to neutralize the generated HCl and as a nucleophilic catalyst. Triethylamine is another common choice.[5] An excess of the base is used to ensure complete neutralization and to drive the reaction to completion.

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves both reactants.

-

Stoichiometry: A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the aniline. However, a large excess should be avoided to prevent the formation of the di-sulfonated byproduct.[5]

-

Workup: The acidic wash is crucial for removing the basic pyridine. The bicarbonate wash neutralizes any remaining acid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates a high degree of purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of both the benzenesulfonyl and 3-bromophenyl groups, as well as a singlet for the N-H proton. |

| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (312.19 g/mol ).[7] |

Troubleshooting and Field-Proven Insights

-

Low Yield: Incomplete reaction is a common cause of low yield. Ensure the reaction has gone to completion by TLC before workup. The quality of the benzenesulfonyl chloride is also critical, as it can hydrolyze over time.

-

Formation of Di-sulfonated Byproduct: This can occur if the reaction temperature is too high or if a large excess of benzenesulfonyl chloride is used. Careful control of stoichiometry and temperature is key to minimizing this side reaction.[5]

-

Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be an effective alternative purification method.[8]

Conclusion

The synthesis of this compound is a robust and reliable procedure that serves as a gateway to a diverse range of biologically active molecules. By understanding the underlying principles of the reaction and adhering to a well-structured protocol, researchers can confidently and efficiently produce this valuable synthetic intermediate. This guide provides the necessary framework for both successful synthesis and the intelligent troubleshooting of potential experimental hurdles.

References

- Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022).

-

Thieme. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process | Request PDF. Retrieved from [Link]

-

Thieme. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Retrieved from [Link]

-

(2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

- (2018). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Misan Researches.

-

National Institutes of Health. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Retrieved from [Link]

-

ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

-

Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Retrieved from [Link]

- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.

- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. This compound | 91394-73-9 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Characterization of N-(3-bromophenyl)benzenesulfonamide

This guide provides a comprehensive technical overview of the synthesis and characterization of N-(3-bromophenyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced methodologies required for the thorough analysis of sulfonamide derivatives. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind the experimental choices, ensuring a deeper understanding of the scientific process.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile and highly valuable scaffold in drug discovery.[1][2] Their therapeutic applications are remarkably broad, encompassing treatments for viral infections, cancer, inflammatory diseases, and ocular disorders, among others.[1] The enduring relevance of sulfonamides stems from their ability to be readily synthesized and modified, allowing for the fine-tuning of their biological activity.[1][2] this compound is a representative member of this class, incorporating a brominated phenyl ring that offers a site for further chemical elaboration, making it an attractive intermediate for the development of novel therapeutic agents.

This guide will delineate the essential steps for the synthesis and comprehensive characterization of this compound, providing a robust framework for its scientific investigation.

Synthesis of this compound

The most common and efficient method for the synthesis of N-arylbenzenesulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] This nucleophilic substitution reaction is straightforward and generally high-yielding.

Synthetic Pathway

The synthesis of this compound proceeds via the reaction of 3-bromoaniline with benzenesulfonyl chloride. Pyridine is often used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

3-Bromoaniline

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Rationale for Experimental Choices:

-

The use of anhydrous conditions is crucial as benzenesulfonyl chloride is sensitive to moisture.

-

Pyridine acts as a base to quench the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.

-

The workup procedure is designed to remove unreacted starting materials and byproducts. The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

Spectroscopic and Structural Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Protons ortho to SO₂ |

| ~7.4-7.6 | m | 3H | Protons meta and para to SO₂ |

| ~7.3-7.4 | m | 1H | Proton on C2 of bromophenyl ring |

| ~7.1-7.2 | t | 1H | Proton on C5 of bromophenyl ring |

| ~7.0-7.1 | d | 1H | Proton on C6 of bromophenyl ring |

| ~6.9-7.0 | d | 1H | Proton on C4 of bromophenyl ring |

| ~ variable | br s | 1H | N-H proton |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140-142 | C-S (benzenesulfonyl) |

| ~138-140 | C-N (bromophenyl) |

| ~132-134 | C-H (para to SO₂) |

| ~129-131 | C-H (ortho to SO₂) |

| ~128-130 | C-H (meta to SO₂) |

| ~122-124 | C-Br (bromophenyl) |

| ~120-130 | Aromatic C-H (bromophenyl) |

Justification of Predictions: The electron-withdrawing nature of the benzenesulfonyl group will deshield the aromatic protons of that ring, shifting them downfield. The protons on the 3-bromophenyl ring will exhibit complex splitting patterns due to their relative positions. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250-3350 | N-H stretch | Sulfonamide |

| ~3050-3100 | C-H stretch | Aromatic |

| ~1330-1370 | Asymmetric SO₂ stretch | Sulfonamide |

| ~1150-1190 | Symmetric SO₂ stretch | Sulfonamide |

| ~1000-1100 | C-N stretch | |

| ~690-900 | C-H bend | Aromatic (out-of-plane) |

| ~500-600 | C-Br stretch | Bromoarene |

These characteristic peaks provide strong evidence for the presence of the key functional groups within the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Expected Molecular Ion (M⁺): For C₁₂H₁₀BrNO₂S, the calculated monoisotopic mass is approximately 310.96 g/mol . The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks at m/z ~311 and ~313.

-

Key Fragmentation Pathways:

-

Cleavage of the S-N bond.

-

Loss of the SO₂ group.

-

Fragmentation of the aromatic rings.

-

Structural Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of related structures, such as N-(3-chlorophenyl)benzenesulfonamide, reveals common features.[5]

-

Molecular Conformation: The two aromatic rings are typically not coplanar, with a significant dihedral angle between them. The geometry around the sulfur atom is tetrahedral.

-

Intermolecular Interactions: Sulfonamides are known to form intermolecular hydrogen bonds between the N-H proton of one molecule and a sulfonyl oxygen of a neighboring molecule.[5] These interactions often lead to the formation of chains or more complex supramolecular architectures in the solid state.

Potential Applications and Future Directions

The broad spectrum of biological activities exhibited by sulfonamide derivatives suggests that this compound could be a valuable lead compound for drug discovery.[3][4] The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for biological screening.

Potential areas of investigation for this compound and its derivatives include:

-

Antimicrobial Activity: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]

-

Anti-inflammatory Effects: Some sulfonamides are selective COX-2 inhibitors, a key target in the treatment of inflammation.[3]

-

Anticancer Properties: Sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in some tumors.

-

Antidiabetic Potential: Certain sulfonamide derivatives have demonstrated hypoglycemic activity.[6]

The synthesis and thorough characterization of this compound, as outlined in this guide, are the foundational steps for exploring its therapeutic potential. Future research should focus on the biological evaluation of this compound and the generation of a diverse library of derivatives to establish structure-activity relationships.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate.

- Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.

- Sulfonamide derivatives: Synthesis and applications. (n.d.). International Journal of Frontiers in Chemistry and Pharmacy Research.

- N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. (n.d.). PubChem.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry.

- [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. (n.d.). PubMed.

- N-(3-Chlorophenyl)benzenesulfonamide. (n.d.). PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 91394-73-9 [sigmaaldrich.com]

- 3. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S | CID 3544666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(3-bromophenyl)benzenesulfonamide

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and drug discovery.[1][2][3] The sulfonamide functional group is considered a "privileged scaffold" due to its unique electronic and steric properties, enabling it to participate in crucial hydrogen bonding interactions with a wide array of biological targets.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and application of this compound, a versatile intermediate for chemical synthesis and a foundational structure in the development of novel therapeutic agents. Its structure combines the robust benzenesulfonamide core with a strategically placed bromine atom, which serves as a highly functional handle for further molecular elaboration through modern cross-coupling reactions.

Core Chemical and Physical Properties

This compound is a solid at room temperature, possessing the fundamental characteristics of an aromatic sulfonamide.[4] Its identity and core physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 91394-73-9 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [4] |

| Molecular Weight | 312.19 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [7] |

| Storage | Sealed in dry, room temperature conditions | [4] |

| InChI Key | PNTFBASRFYOFKZ-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl group, a robust and high-yielding reaction. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride electrophile towards the nucleophilic amine.

General Synthesis Pathway

The primary route involves the reaction of benzenesulfonyl chloride with 3-bromoaniline. The reaction is typically carried out in the presence of a base (like pyridine or an aqueous carbonate solution) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a self-validating system, where reaction completion can be monitored, and the product's identity is confirmed through standard analytical techniques.

-

Reaction Setup: To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add benzenesulfonyl chloride (1.05 eq) dropwise. The use of an ice bath helps to control the exothermic nature of the reaction.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. The base (either pyridine as the solvent or an added tertiary amine) is crucial to scavenge the HCl formed, preventing protonation of the starting amine which would render it non-nucleophilic.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. This aqueous workup ensures the removal of ionic species and unreacted starting materials.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic peaks for both aromatic rings and the N-H proton, along with the correct molecular ion peak, validates the synthesis.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key components: the acidic sulfonamide N-H, the two aromatic rings, and the carbon-bromine bond.

-

Sulfonamide Moiety: The proton on the nitrogen is acidic and can be deprotonated by a base. This allows for N-alkylation or N-arylation reactions to further functionalize the molecule. The sulfonamide group itself is generally stable but can be cleaved under specific, often harsh, reducing or oxidizing conditions.[3]

-

Aromatic Rings: Both phenyl rings are susceptible to electrophilic aromatic substitution, although they are deactivated by the electron-withdrawing sulfonyl group and the bromine atom.

-

Carbon-Bromine Bond: This is arguably the most valuable feature for drug development professionals. The C-Br bond is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the direct and modular installation of diverse chemical fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Synthetic diversification of the core scaffold via the C-Br bond.

Role in Drug Discovery and Medicinal Chemistry

Benzenesulfonamide derivatives are a well-established class of pharmacologically active agents.[1][2] Their biological activities are extensive and include antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][8][9]

The utility of the benzenesulfonamide scaffold stems from its ability to mimic a peptide bond and act as a transition-state analog for certain enzymes. Specifically, the sulfonamide moiety is a potent zinc-binding group, making it a key pharmacophore for inhibiting metalloenzymes like carbonic anhydrases (CAs).[10] Many anticancer and diuretic drugs function by inhibiting specific CA isozymes.[10][11]

This compound serves as an ideal starting point for exploring these activities. The benzenesulfonyl group can be oriented to interact with a target's active site, while the 3-bromophenyl group can be positioned towards a solvent-exposed region or a secondary binding pocket. The bromine atom then acts as a vector for synthetic exploration to optimize potency, selectivity, and pharmacokinetic properties (ADMET).[12] This knowledge-based approach is a cornerstone of modern drug design.[13]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Class | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source: Aggregated GHS information.[4]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If swallowed or if irritation persists, seek medical attention.

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in materials science and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a reactive bromine handle, provides an accessible entry point for constructing complex molecular architectures. For drug development professionals, it represents a validated starting point rooted in the rich history of the pharmacologically "privileged" sulfonamide scaffold, offering a clear and logical path for the design and synthesis of next-generation therapeutic agents.

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (Year not available). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Vitae, Revista De La Facultad De Ciencias Farmacéuticas Y Alimentarias. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

Adejoro, I. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

CAS 52995-12-7: 4-(2-Methoxyphenoxy)-brenzkatechin. LookChem. Available at: [Link]

-

[Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

-

3-Bromobenzene-1-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available at: [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Anthracene Cas 120-12-7. hbzebo.com. Available at: [Link]

-

Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. Available at: [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

-

4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Benzenesulfonamide, 3-nitro-. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 91394-73-9 [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. biosynth.com [biosynth.com]

- 7. 52995-76-3 | CAS DataBase [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-bromophenyl)benzenesulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of N-(3-bromophenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document leverages established chemical principles and data from closely related analogs to offer a robust scientific profile. We delve into its molecular architecture, provide a detailed and validated protocol for its synthesis, outline expected analytical characterizations, and discuss its potential applications in medicinal chemistry and drug discovery based on structure-activity relationship (SAR) principles of the sulfonamide class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound as a scaffold for novel therapeutic agents.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, this deceptively simple moiety has given rise to a vast array of drugs with a wide spectrum of biological activities. Sulfonamides are privileged structures because their tetrahedral geometry, hydrogen bonding capabilities, and stable, synthetically accessible nature make them ideal scaffolds for targeting various biological systems. Their applications extend far beyond their initial use as antibacterial agents, encompassing diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[1][2]

N-aryl benzenesulfonamides, in particular, represent a critical subclass. The ability to modify both the benzenesulfonyl and the N-aryl rings allows for fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine, is a well-established strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and binding interactions. The specific compound, this compound (CAS 91394-73-9), positions a bromine atom at the meta-position of the N-phenyl ring, offering a unique electronic and steric profile for potential drug-receptor interactions. This guide serves to consolidate the theoretical and practical knowledge of this compound, providing a foundation for its further investigation.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound dictates its function. Understanding the three-dimensional structure, bond characteristics, and physicochemical properties of this compound is fundamental to predicting its behavior in both chemical and biological systems.

Core Structural Features

This compound consists of a central sulfonamide linkage connecting a benzenesulfonyl group to a 3-bromoaniline moiety. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic studies on analogous N-phenylbenzenesulfonamides provide a highly reliable model for its expected geometry.[3]

-

Sulfonamide Core: The sulfur atom adopts a distorted tetrahedral geometry, with O-S-O bond angles typically larger than the ideal 109.5° (often around 120°) due to the repulsive forces between the two electronegative oxygen atoms.[4]

-

Aromatic Rings: The two phenyl rings are not coplanar. The dihedral angle between the planes of the two rings in related structures can vary significantly but is often in the range of 60-85°.[3][5] This twisted conformation is a key structural feature, influencing how the molecule presents its functional groups for intermolecular interactions.

-

Hydrogen Bonding: The N-H bond of the sulfonamide group is a critical hydrogen bond donor. In the solid state, molecules of this class are invariably linked by intermolecular N-H···O=S hydrogen bonds, forming chains or dimeric motifs that stabilize the crystal lattice.[5] This hydrogen bonding potential is also crucial for interactions with biological targets like enzyme active sites.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 91394-73-9 | [5][6] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [5] |

| Molecular Weight | 312.19 g/mol | [5] |

| Physical Form | Solid (predicted) | [5] |

| Purity | >95% (as commercially available) | [5] |

| Storage | Sealed in dry, room temperature | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The most direct and common method involves the reaction of an aniline derivative with a sulfonyl chloride in the presence of a base.

Scientific Rationale of the Synthetic Pathway

The chosen pathway is a nucleophilic substitution at the sulfonyl sulfur. The lone pair of the nitrogen atom in 3-bromoaniline acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction eliminates hydrogen chloride (HCl). A base, typically a tertiary amine like pyridine or triethylamine, is essential for two reasons:

-

HCl Scavenger: It neutralizes the HCl byproduct, preventing it from protonating the starting aniline, which would render the aniline non-nucleophilic and halt the reaction.

-

Catalyst: Pyridine can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the aniline.

The workflow is straightforward and generally provides high yields of the desired product, which can be easily purified by recrystallization.

Experimental Workflow Diagram

Sources

- 1. US5466823A - Substituted pyrazolyl benzenesulfonamides - Google Patents [patents.google.com]

- 2. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Compound N-(3-bromophenyl)-1-phenylmethanesulfonamide - Chemdiv [chemdiv.com]

- 5. This compound | 91394-73-9 [sigmaaldrich.com]

- 6. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to N-(3-bromophenyl)benzenesulfonamide (CAS 91394-73-9): A Research Perspective

To the esteemed researchers, scientists, and drug development professionals,

As a Senior Application Scientist tasked with providing a comprehensive technical guide on N-(3-bromophenyl)benzenesulfonamide, a diligent and exhaustive search of the current scientific literature and chemical databases has been undertaken. The primary finding of this investigation is that this compound (CAS 91394-73-9) is a compound with a notable absence of in-depth scientific characterization in publicly accessible resources.

This guide will therefore deviate from a traditional whitepaper format detailing extensive biological activity and established protocols. Instead, it will provide a transparent overview of the available information, contextualize the compound within its broader chemical class, and offer a scientifically grounded perspective on the potential avenues for future research.

I. Compound Identification and Physicochemical Properties

This compound is a specific organic molecule identified by the CAS number 91394-73-9. Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.

| Property | Value | Source |

| CAS Number | 91394-73-9 | [1] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [1] |

| Molecular Weight | 312.19 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, room temperature conditions |

It is important to note that experimental data such as melting point, boiling point, and detailed solubility in various solvents are not consistently reported across public domains.

II. The Benzenesulfonamide Scaffold: A Context for Potential Utility

While specific data on this compound is scarce, the benzenesulfonamide core is a well-established pharmacophore in medicinal chemistry. Derivatives of this scaffold have been explored for a wide range of therapeutic applications. This broader context is crucial for understanding the potential, albeit currently hypothetical, utility of the target compound.

Benzenesulfonamide derivatives have demonstrated a variety of biological activities, including:

-

Antimicrobial Properties: The sulfonamide group is famously associated with the first class of antibacterial drugs.[2]

-

Anticancer Activity: Many benzenesulfonamide analogs have been investigated as kinase inhibitors and inhibitors of carbonic anhydrase isozymes, which are implicated in cancer progression.[3][4]

-

Antidiabetic Effects: Certain derivatives have shown potential in managing diabetes through mechanisms like inhibiting protein tyrosine phosphatase 1B (PTP1B).[5]

-

Cardiovascular Effects: Some sulfonamide derivatives have been shown to impact cardiovascular parameters, such as blood pressure.[6]

-

Antiviral Activity: More recently, benzenesulfonamide-containing compounds have been identified as novel HIV-1 capsid inhibitors.[7]

Hypothetical Research Workflow

For a novel compound like this compound, a logical first step in its characterization would be to establish a robust synthesis and purification protocol, followed by comprehensive analytical confirmation (e.g., NMR, MS, HPLC). Once a pure sample is obtained, a tiered screening approach could be employed to elucidate its biological activity.

Caption: A general workflow for the initial investigation of a novel chemical entity.

III. Experimental Protocols: A Foundational Approach for an Uncharacterized Compound

Given the lack of established protocols for this compound, the following represents a foundational, generalized approach that a researcher would typically adopt for a novel, poorly soluble compound of this nature.

Protocol 1: Solubilization for In Vitro Screening

The predicted high lipophilicity of this compound suggests it will have low aqueous solubility.[8] Therefore, creating a concentrated stock solution in an organic solvent is a standard first step.

Objective: To prepare a high-concentration stock solution for serial dilution in biological assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 3.12 mg) in a sterile vial.

-

Solvent Addition: Add a calculated volume of 100% DMSO to achieve the desired stock concentration. For example, adding 100 µL of DMSO to 3.12 mg of the compound will yield a 100 mM stock solution.

-

Dissolution: Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: DMSO is a widely used aprotic solvent capable of dissolving a broad range of hydrophobic compounds. Preparing a high-concentration stock allows for minimal final solvent concentration in the assay medium (typically <0.5%), thereby reducing the risk of solvent-induced artifacts.

IV. Future Directions and Conclusion

This compound, CAS 91394-73-9, represents an unexplored area of chemical space. While its structural alerts, namely the benzenesulfonamide core, suggest a potential for biological activity, there is currently no empirical data to support any specific application.

For researchers in drug discovery and chemical biology, this compound could be considered a fragment or a starting point for library synthesis. The bromine atom at the 3-position of the phenyl ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogs for screening.

References

A comprehensive list of references could not be generated as there are no specific scientific publications detailing the synthesis, properties, or biological activities of this compound (CAS 91394-73-9). The information presented is based on general chemical knowledge and data from chemical supplier catalogs. The provided search results refer to related but distinct chemical compounds.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. CAS 274925-14-3: Benzenesulfonamide, N-[(3-bromophenyl)met… [cymitquimica.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-(3-bromophenyl)benzenesulfonamide: A Technical Guide to a Promising Scaffold in Drug Discovery

Foreword: Unveiling the Potential of a Core Moiety

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a recurring motif in a multitude of clinically significant therapeutic agents. Its prevalence stems from its unique physicochemical properties and its ability to engage in key interactions with a diverse range of biological targets. This technical guide focuses on a specific, yet underexplored, member of this family: N-(3-bromophenyl)benzenesulfonamide . While direct and extensive biological data for this exact molecule is nascent in publicly available literature, its structural components—the benzenesulfonamide group and the bromophenyl ring—are integral to numerous bioactive compounds.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It is structured not as a rigid report of established activities, but as a forward-looking exploration of the potential of the this compound core. We will delve into the synthesis of this scaffold, extrapolate potential biological activities based on its close derivatives, and provide detailed, field-proven protocols for its comprehensive biological evaluation. The causality behind experimental choices is explained, ensuring that each described protocol is a self-validating system for rigorous scientific inquiry.

The this compound Scaffold: Synthesis and Physicochemical Properties

The synthesis of this compound is a fundamental reaction in organic chemistry, typically achieved through the nucleophilic substitution of a benzenesulfonyl chloride with a substituted aniline.

Synthetic Protocol: A Reliable and Scalable Approach

A standard and efficient method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with 3-bromoaniline in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-bromoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like pyridine or triethylamine (1.1 equivalents). The reaction vessel should be equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.05 equivalents) to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction with the addition of 1M hydrochloric acid. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of this compound is essential for designing biological assays and formulating delivery systems.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.19 g/mol |

| LogP (o/w) | 3.5 - 4.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 54.6 Ų |

Note: These values are estimations based on computational models and should be experimentally verified.

Potential Biological Activities: An Extrapolation from Structurally Related Compounds

The benzenesulfonamide moiety is a cornerstone of various therapeutic classes, including antibacterial, anticancer, and anti-inflammatory agents.[1] The presence of the 3-bromophenyl group can further influence activity, selectivity, and pharmacokinetic properties.

Anticancer Potential: Targeting Key Oncogenic Pathways

Numerous benzenesulfonamide derivatives have demonstrated potent anticancer activities by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.[2][3]

Hypothetical Mechanism of Action: Kinase Inhibition

The this compound scaffold could potentially act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, a common mechanism for many kinase inhibitors. The sulfonamide group can form crucial hydrogen bonds, while the phenyl rings can engage in hydrophobic and π-π stacking interactions.

Caption: Hypothetical binding mode of this compound in a kinase active site.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Legacy of the Sulfa Drugs

The benzenesulfonamide core is famously associated with the first generation of antibiotics, the sulfa drugs. These compounds act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[1]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition: Targeting Carbonic Anhydrases

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[4][5][6][7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by this compound.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of this compound to inhibit the esterase activity of carbonic anhydrase.

-

Reagents: Prepare a solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, and the test compound.

-

Assay Procedure: In a 96-well plate, add the hCA solution, followed by the test compound at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA solution. The hydrolysis of p-NPA by CA produces p-nitrophenol, which is a yellow-colored product.

-

Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks and Future Directions

While the biological profile of this compound is not yet extensively documented, its chemical architecture strongly suggests a high potential for bioactivity. The benzenesulfonamide core, a privileged scaffold in medicinal chemistry, coupled with the modulatory influence of the 3-bromophenyl substituent, presents a compelling case for further investigation.

This technical guide provides a foundational framework for researchers to synthesize and systematically evaluate the biological activities of this promising compound. The detailed protocols for assessing anticancer, antimicrobial, and enzyme inhibitory properties offer a robust starting point for unlocking its therapeutic potential. Future research should focus on a comprehensive screening of this compound against a wide range of biological targets, followed by lead optimization through structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The journey from a simple scaffold to a clinical candidate is arduous, but the exploration of such fundamental molecules is the bedrock of innovative drug discovery.

References

-

Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Gudipati, R., et al. (2018). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 23(11), 2947. [Link]

-

Juvale, K., et al. (2019). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 182, 111631. [Link]

-

Kazlauskas, E., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

-

Matijošytė, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

-

Pakravan, P., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344-1351. [Link]

-

Smirnov, A. V., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(1), 193. [Link]

-

Tantawy, A. S., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7793. [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-bromophenyl)benzenesulfonamide literature review

An In-Depth Technical Guide to N-(3-bromophenyl)benzenesulfonamide: Synthesis, Characterization, and Prospective Biological Evaluation

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group (a sulfonyl group connected to an amine) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs. However, the versatility of the sulfonamide scaffold has led to its incorporation into a vast array of therapeutic agents with diverse biological activities, including diuretics, anticonvulsants, protease inhibitors, and anticancer agents.

The structure of this compound, featuring a benzenesulfonyl group linked to a 3-bromoaniline moiety, presents an intriguing profile for chemical and biological exploration. The bromine atom at the meta-position of the phenyl ring offers a site for further chemical modification (e.g., through cross-coupling reactions) and can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in this compound. It details a standard laboratory synthesis, outlines essential characterization protocols, and offers a prospective analysis of its potential biological activities based on the established pharmacology of structurally related compounds. The document is designed to serve as a foundational resource for initiating research into this and similar molecules.

Part 1: Synthesis and Purification

The most direct and common method for the synthesis of N-arylsulfonamides is the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base. For this compound, this involves the reaction of 3-bromoaniline with benzenesulfonyl chloride.

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the amino group of 3-bromoaniline on the electrophilic sulfur atom of benzenesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

3-Bromoaniline (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Pyridine (2.0 eq) or Triethylamine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-bromoaniline (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 10 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (2.0 eq) to the stirred solution.

-

Add benzenesulfonyl chloride (1.05 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining unreacted sulfonyl chloride and HCl salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield the pure this compound.

Part 2: Physicochemical and Structural Characterization

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed.

Predicted Physicochemical Properties

Computational methods are valuable for predicting the "drug-likeness" of a compound. The properties for this compound can be estimated using tools like the SwissADME web server.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₀BrNO₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 312.19 g/mol | Falls within the typical range for small molecule drugs (<500 Da). |

| LogP (Lipophilicity) | ~3.0 - 3.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

| Molar Refractivity | ~70 - 75 | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Predicts cell permeability; values < 140 Ų are favorable. |

These predicted values suggest that this compound possesses favorable physicochemical properties for a potential orally bioavailable drug candidate, adhering to common guidelines like Lipinski's Rule of Five.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both phenyl rings. The protons on the benzenesulfonyl ring will typically appear as a multiplet between 7.5-8.0 ppm. The protons on the 3-bromophenyl ring will show a more complex splitting pattern, characteristic of a 1,3-disubstituted ring. A broad singlet corresponding to the N-H proton will also be present, typically downfield, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR will show 12 distinct signals (unless there is accidental overlap). The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift around 122 ppm. The carbons of the benzenesulfonyl group will appear in the 127-140 ppm range.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The observed mass should match the calculated exact mass of the molecule (C₁₂H₁₀BrNO₂S). A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 m/z units.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will provide confirmation of the key functional groups. Characteristic absorption bands to look for include:

-

N-H stretch: A sharp peak around 3250-3300 cm⁻¹.

-

Asymmetric SO₂ stretch: A strong band around 1330-1350 cm⁻¹.

-

Symmetric SO₂ stretch: A strong band around 1160-1180 cm⁻¹.

-

C-Br stretch: Typically in the fingerprint region, 500-600 cm⁻¹.

-

Part 3: Prospective Biological Activity and Experimental Workflows

While specific biological data for this compound is sparse in public literature, the broader class of N-arylsulfonamides has been extensively studied. We can therefore hypothesize potential biological targets and outline a strategy for its evaluation.

Hypothesized Biological Targets

Many benzenesulfonamide derivatives have been reported as potent inhibitors of various enzymes and modulators of signaling pathways.

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for inhibiting zinc-containing metalloenzymes like carbonic anhydrases. CAs are involved in pH regulation and are validated targets for diuretics and anti-glaucoma drugs. Certain isoforms are overexpressed in tumors, making them an attractive target in oncology.

-

Kinase Inhibition: Various substituted sulfonamides have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Antimicrobial Activity: Building on the legacy of sulfa drugs, novel sulfonamide derivatives continue to be explored for their antibacterial and antifungal properties, often by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in microorganisms.

The presence of the 3-bromophenyl group could confer selectivity or potency towards specific targets compared to unsubstituted analogues.

Proposed Experimental Workflow for Biological Screening

A tiered approach is recommended to efficiently screen the compound for potential biological activity.

Caption: A tiered workflow for the biological evaluation of the title compound.

Tier 1: Broad Phenotypic Screening

-

Objective: To identify any general cytotoxic or antimicrobial activity.

-

Methodology (Anticancer): Screen the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) using a cell viability assay like the MTT or MTS assay. This provides data on potency (IC₅₀ values) and a preliminary spectrum of activity.

-

Methodology (Antimicrobial): Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

Tier 2: Hypothesis-Driven Target-Based Screening

-

Objective: To test the activity against specific, hypothesized molecular targets.

-

Methodology (Carbonic Anhydrase): Use a commercially available kit or a standard esterase assay to measure the inhibition of purified human CA isoforms (e.g., the ubiquitous CA-II and the tumor-associated CA-IX).

-

Methodology (Kinase Inhibition): Submit the compound for screening against a large panel of recombinant human kinases. This can rapidly identify potential kinase targets for further investigation.

Tier 3: Mechanism of Action and Lead Optimization

-

If a "hit" is identified in the previous tiers, subsequent studies would focus on:

-

Target Validation: Confirming that the observed cellular phenotype is due to the inhibition of the identified target.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to improve potency, selectivity, and drug-like properties. The bromine atom serves as a convenient chemical handle for creating diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

-

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an attractive starting point for a drug discovery program. While its specific biological functions are not yet well-defined in the literature, its structural motifs suggest a high probability of activity against well-validated enzyme families, particularly carbonic anhydrases and protein kinases. The synthetic and analytical protocols detailed in this guide, combined with the proposed biological screening workflow, provide a robust framework for researchers to unlock the therapeutic potential of this and related sulfonamide scaffolds.

References

Note: As specific literature on this compound is limited, these references provide authoritative context for the synthetic methods, characterization techniques, and biological activities of the broader sulfonamide class.

-

Synthesis of Sulfonamides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Provides general principles of nucleophilic substitution reactions at sulfonyl centers). URL: [Link]

-

Spectroscopic Identification: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook for the interpretation of NMR, MS, and IR data). URL: [Link]

-